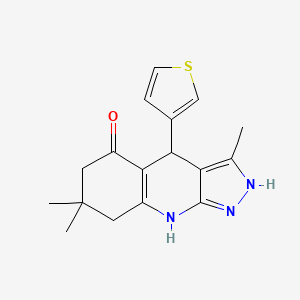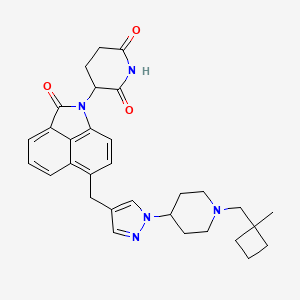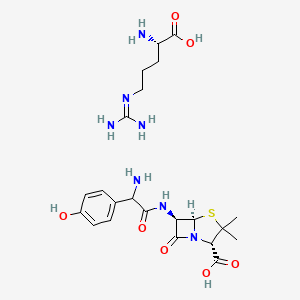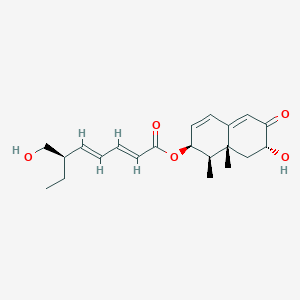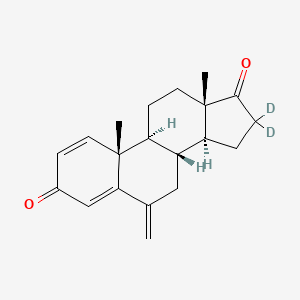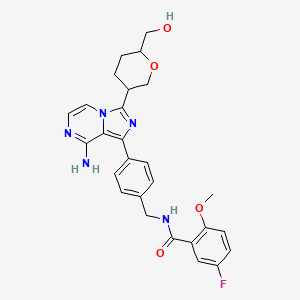
3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the phenyl and phenylsulfanyl groups in the structure of this compound contributes to its unique chemical properties and biological activities.
Métodos De Preparación
The synthesis of 3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 3-phenyl-1H-1,2,4-triazole-5-thione with 2-bromoethyl phenyl sulfide in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .
Análisis De Reacciones Químicas
3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide or thiol derivatives using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfanyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like DMF, dichloromethane, and ethanol, as well as catalysts such as palladium on carbon for hydrogenation reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione can be compared with other similar compounds, such as:
3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-one: This compound has a similar structure but contains a carbonyl group instead of a thione group.
3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-sulfide: This compound contains a sulfide group instead of a thione group, which can affect its reactivity and biological activity.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its distinct chemical properties and biological activities.
Propiedades
Fórmula molecular |
C16H15N3S2 |
|---|---|
Peso molecular |
313.4 g/mol |
Nombre IUPAC |
3-phenyl-4-(2-phenylsulfanylethyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H15N3S2/c20-16-18-17-15(13-7-3-1-4-8-13)19(16)11-12-21-14-9-5-2-6-10-14/h1-10H,11-12H2,(H,18,20) |
Clave InChI |
LKVNAOJAHUJADA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NNC(=S)N2CCSC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


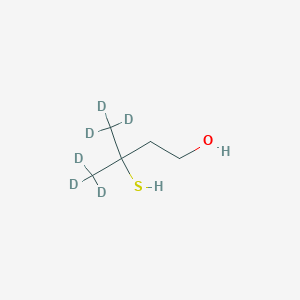
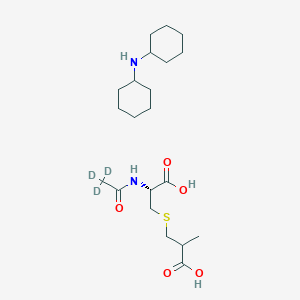
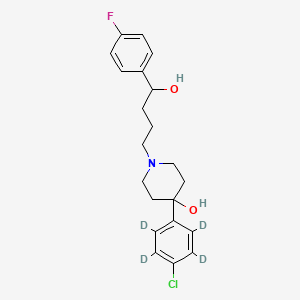
![N-[5-(4-chlorophenyl)-3,4-dihydroxyfuran-2-yl]ethanesulfonamide](/img/structure/B12410972.png)
